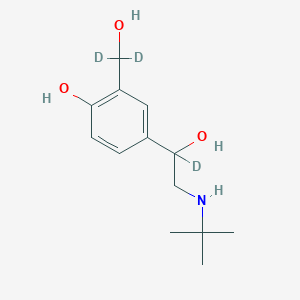

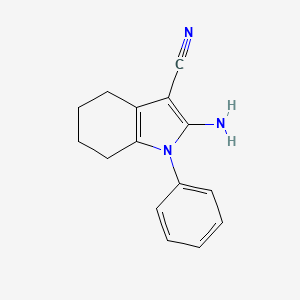

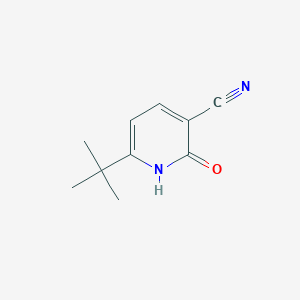

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (APTIC) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various areas. This molecule has been used as a model compound to study the mechanism of action of various biological processes and its potential applications in drug discovery. It has also been used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

- The compound 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has been used in the synthesis of various chemical compounds. For instance, a novel compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized using a reaction involving N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. The synthesized product was characterized through 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis (Petrova et al., 2023).

Green Chemistry and Antibacterial Evaluation

- The compound was also involved in a green paired electrochemical synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine and its derivatives. The synthesis involved anodic oxidation of 2-aminodiphenylamine and 4-aminodiphenylamine in the presence of nitrile derivatives as nucleophiles. The synthesized compounds were further evaluated for their in vitro antibacterial activity against various bacterial strains, showcasing the compound’s potential in green chemistry and pharmaceutical applications (Sharafi-kolkeshvandi et al., 2016).

Antibacterial and Antifungal Properties

- There is a significant interest in the synthesis of derivatives of this compound for their potential antibacterial and antifungal properties. For instance, tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives were synthesized and evaluated for their antibacterial activities against human pathogenic bacteria (Vinoth et al., 2021). Furthermore, the synthesis and evaluation of antifungal properties of a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues were reported, highlighting the compound’s potential in developing new antifungal agents (Gholap et al., 2007).

Crystal Structure Analysis

- The compound has been used in crystallography studies to understand the molecular and crystal structure better. For example, crystal structures and Hirshfeld surface analyses of derivatives of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile were conducted to explore their molecular interactions and properties (Naghiyev et al., 2022).

Future Directions

Indole derivatives, such as 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of indole derivatives from amino propargylic alcohols can lead to N-substituted tetrahydroindoles, which contain substituents of different nature only in the position 2 of the pyrrole ring . This method has a broad potential for the synthesis of indoles with a chiral substituent at the nitrogen atom .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular functions .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

One study reports that a chemical scaffold similar to this compound inhibits the cellular replication of hepatitis c virus (hcv) genotype 1b and 2a subgenomic replicons .

Biochemical Analysis

Biochemical Properties

2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cellular replication of certain viral genotypes, such as HCV genotype 1b and 2a subgenomic replicons . The compound’s interactions with these biomolecules are primarily through binding to specific active sites, leading to inhibition of enzymatic activity and disruption of viral replication.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been observed to exhibit antiproliferative activity against cancer cells, causing cell cycle arrest in the G0–G1 phase . This indicates its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, blocking their activity and leading to downstream effects on cellular processes . This mechanism is crucial for its antiviral and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold doses that maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing side effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall biological effects . Understanding these localization mechanisms is essential for developing targeted therapies.

properties

IUPAC Name |

2-amino-1-phenyl-4,5,6,7-tetrahydroindole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-10-13-12-8-4-5-9-14(12)18(15(13)17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEYFNWTDKAKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515119 |

Source

|

| Record name | 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55817-78-2 |

Source

|

| Record name | 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1282038.png)

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)